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1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B2696046
CAS No.: 2168273-67-2
M. Wt: 152.197
InChI Key: WGMNVCRRJYNAIF-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of immense importance. The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a prominent scaffold in a vast number of biologically active compounds. Its incorporation into more complex molecular frameworks is a continuous effort in the quest for new chemical entities with tailored properties. The linkage of this privileged heterocycle to a strained cyclobutane (B1203170) ring system introduces a unique three-dimensional architecture that is of considerable interest to synthetic chemists.

Significance of Cyclobutanol (B46151) and Pyrazole Moieties in Chemical Synthesis

The individual components of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol, namely the pyrazole and cyclobutanol units, each carry significant weight in the realm of chemical synthesis and drug discovery.

Pyrazole Moiety: The pyrazole ring is a versatile building block in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of two nitrogen atoms allows for diverse substitution patterns and the formation of various intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity.

Cyclobutanol Moiety: The cyclobutanol ring, a four-membered carbocycle, is a valuable synthon in organic synthesis. Its inherent ring strain can be exploited in a variety of chemical transformations, including ring-expansion and ring-opening reactions, providing access to a diverse array of more complex molecular structures. In the context of medicinal chemistry, the rigid and three-dimensional nature of the cyclobutane scaffold is increasingly utilized to create conformationally constrained analogues of biologically active molecules, which can lead to improved potency and selectivity.

The combination of these two moieties in a single molecule offers the potential for novel chemical properties and biological activities, driving the research interest in compounds like this compound.

Research Rationale: Exploring Synthetic Avenues and Reactivity Profiles

The primary motivation for investigating this compound lies in the exploration of new synthetic methodologies and the characterization of its unique reactivity. Key research questions include:

What are the most efficient and selective methods for the synthesis of this hybrid molecule?

How does the interplay between the electron-rich pyrazole ring and the strained cyclobutanol system influence the molecule's reactivity?

Can the tertiary alcohol functionality be further functionalized to create a library of related compounds?

What potential applications could arise from the unique structural and electronic properties of this compound?

Answering these questions will not only expand the toolbox of synthetic organic chemists but also provide a deeper understanding of the fundamental principles governing the behavior of such hybrid molecules.

Overview of Existing Synthetic Strategies for Pyrazole-Substituted Cyclobutanols

While specific literature on the synthesis of this compound is not abundant, its preparation can be envisioned through established synthetic transformations. A plausible and efficient approach involves the nucleophilic ring-opening of a suitable cyclobutane-derived epoxide with pyrazole.

One key intermediate for this strategy is 1-oxaspiro[2.3]hexane . The synthesis of this epoxide has been reported through various methods, including the strain-release driven spirocyclization of bicyclo[1.1.0]butyl carbinolates. researchgate.net

The N-alkylation of pyrazoles with epoxides is a well-documented reaction. For instance, the reaction of pyrazole with phenyl glycidyl (B131873) ether under solvent-free, microwave-assisted conditions has been shown to proceed efficiently to yield the corresponding ring-opened product. nih.gov This suggests that a similar reaction between pyrazole and 1-oxaspiro[2.3]hexane would be a feasible route to this compound. The reaction would likely proceed via a nucleophilic attack of one of the pyrazole nitrogen atoms on one of the epoxide carbons, leading to the formation of the target tertiary alcohol.

The table below outlines a proposed synthetic approach:

StepReactantsReagents/ConditionsProduct
1Bicyclo[1.1.0]butyl carbinolateOxidation1-oxaspiro[2.3]hexane
21-oxaspiro[2.3]hexane, 1H-PyrazoleBase, Heat (potentially microwave-assisted)This compound

This proposed synthetic pathway highlights a convergent and potentially high-yielding route to the target molecule, leveraging known reactivity patterns of both pyrazoles and epoxides. Further research would be required to optimize the reaction conditions and fully characterize the product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B2696046 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2168273-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8(3-1-4-8)7-10-6-2-5-9-10/h2,5-6,11H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMNVCRRJYNAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1h Pyrazol 1 Yl Methyl Cyclobutan 1 Ol

Retrosynthetic Analysis of the Compound's Structure

A retrosynthetic analysis of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol suggests several possible disconnections. The most logical approach involves disconnecting the C-N bond between the pyrazole (B372694) ring and the methyl group. This leads to a pyrazole precursor and a cyclobutane-based electrophile. The cyclobutanol (B46151) itself can be derived from cyclobutanone, a common starting material for such structures.

This primary disconnection strategy is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): This bond can be formed via an N-alkylation of pyrazole with a suitable electrophile. This retrosynthetic step leads to pyrazole and 1-(halomethyl)cyclobutan-1-ol or a related species.

Disconnection 2 (C-C bond of the methyl linker): While less common, one could envision forming the C-C bond between the pyrazole and the cyclobutane (B1203170) ring.

Disconnection 3 (Cyclobutanol functionality): The tertiary alcohol of the cyclobutanol can be retrosynthetically derived from the corresponding ketone, cyclobutanone, through the addition of a nucleophile.

This analysis points towards a convergent synthesis where the pyrazole and cyclobutane moieties are prepared separately and then combined.

Development of Novel Synthetic Pathways to the Core Scaffold

The synthesis of the target compound relies on the efficient construction of its two core components: the cyclobutane ring and the pyrazole ring.

Approaches via Cyclobutanone Ring Formation

The cyclobutane ring is a strained carbocyclic system, and its synthesis has been a subject of extensive research mdpi.com. Several methods can be employed for the synthesis of cyclobutanone, a key intermediate.

[2+2] Cycloadditions: This is a powerful method for constructing four-membered rings mdpi.com. For instance, the cycloaddition of ketenes with alkenes can directly yield cyclobutanone derivatives.

Ring Expansion Reactions: Ring expansion of cyclopropanol or related derivatives can also lead to the formation of cyclobutanones mdpi.com.

Intramolecular Cyclization: The cyclization of appropriate acyclic precursors can also be a viable route.

Once cyclobutanone is obtained, it can be converted to the required 1-(hydroxymethyl)cyclobutanol intermediate.

Strategies for Introducing the Pyrazolyl Moiety

Pyrazoles are a well-known class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their synthesis is well-established, with several classical and modern methods available nih.govias.ac.in.

Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is the most common and versatile method for pyrazole synthesis nih.govmdpi.commdpi.com. The reaction of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine yields the corresponding pyrazole. The regioselectivity of this reaction can be controlled by the choice of reactants and reaction conditions mdpi.comorganic-chemistry.org.

1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne is another powerful method for constructing the pyrazole ring nih.gov.

From α,β-Unsaturated Ketones: α,β-Unsaturated ketones can also react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles mdpi.com.

The choice of method will depend on the desired substitution pattern on the pyrazole ring. For the synthesis of the unsubstituted 1H-pyrazole, the reaction of a simple 1,3-dicarbonyl equivalent with hydrazine hydrate is a straightforward approach.

Construction of the Pyrazolyl-Methyl Linkage

The final key step in the synthesis is the formation of the bond between the pyrazole nitrogen and the methyl group attached to the cyclobutanol. This is typically achieved through an N-alkylation reaction. The pyrazole anion, generated by treatment with a suitable base, can act as a nucleophile and react with an electrophilic cyclobutane derivative.

A potential synthetic route would involve the reaction of pyrazole with a protected form of 1-(halomethyl)cyclobutan-1-ol. The protecting group on the hydroxyl function would be removed in a subsequent step.

Optimization of Reaction Conditions and Yields

For the pyrazole synthesis, factors such as the choice of solvent, temperature, and catalyst can significantly impact the yield and purity of the product mdpi.comresearchgate.net. For instance, the use of eco-friendly solvents like PEG-400 has been reported to be effective for pyrazole synthesis researchgate.net. Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some cases ias.ac.in.

In the case of the cyclobutane synthesis, particularly through [2+2] cycloadditions, the choice of catalyst and reaction conditions can influence both the yield and the stereoselectivity of the reaction mdpi.com.

Reaction Step Parameter to Optimize Examples of Conditions Potential Impact
Pyrazole SynthesisSolventEthanol, DMF, PEG-400Yield, Reaction Rate, Regioselectivity
CatalystAcidic, Basic, or Metal-freeReaction Rate, Selectivity
TemperatureRoom Temperature to RefluxReaction Rate, By-product formation
N-AlkylationBaseNaH, K2CO3, Cs2CO3Deprotonation efficiency, Regioselectivity
SolventDMF, Acetonitrile, THFSolubility, Reaction Rate
Leaving Group (on cyclobutane)I, Br, Cl, OTsReactivity of the electrophile

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of heterocyclic compounds like pyrazoles is an area of intense research, driven by the need to reduce the environmental impact of chemical manufacturing. benthamdirect.comresearchgate.net This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reactions

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. For pyrazole synthesis, several solvent-free methodologies have been developed.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times without the need for a solvent. mdpi.comnih.gov

Grinding (Mechanochemistry): Solid-state reactions initiated by grinding reactants together provide an energy-efficient and solvent-free alternative to traditional solution-phase synthesis. nih.gov

Catalyst-Free Neat Reactions: Some pyrazole syntheses can be performed by simply heating the neat reactants together, completely avoiding both solvents and catalysts. tandfonline.com

Table 2: Comparison of Green Synthesis Methods for Pyrazole Derivatives
MethodConditionsKey AdvantagesReference
Microwave IrradiationSolvent-free, catalystRapid reaction times, high yields mdpi.comnih.gov
GrindingSolvent-free, solid-stateEnergy efficient, simple procedure nih.gov
UltrasonicationAqueous mediaMild conditions, excellent yields nih.gov
Ionic LiquidsSolvent and catalystRecyclable medium, high efficiency mdpi.com

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is central to sustainable synthesis. In pyrazole chemistry, a shift from stoichiometric reagents to catalytic systems has led to significant environmental benefits.

Heterogeneous Catalysts: Solid-supported catalysts, such as nano-SiO₂, Mn/ZrO₂, and magnetic nano-[CoFe₂O₄], are easily separated from the reaction mixture and can be reused multiple times, reducing waste and cost. nih.govresearchgate.net

Biocatalysts: Enzymes and supramolecular catalysts like β-cyclodextrin operate in environmentally benign solvents (often water) under mild conditions and offer high selectivity. tandfonline.com

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst and are often recyclable, offering a greener alternative to volatile organic solvents. mdpi.com

These advanced catalytic systems are often employed in multicomponent reactions (MCRs), which further enhance the green credentials of the synthesis by combining several steps into a single, efficient operation. nih.govacs.org

Atom Economy and E-Factor Considerations

To quantify the "greenness" of a chemical process, metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are employed.

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. sheldon.nl Addition and cycloaddition reactions typically have a high atom economy (often 100%), while substitution and elimination reactions generate byproducts and thus have lower atom economies. Multicomponent reactions are particularly noted for their high atom economy, as they efficiently assemble complex molecules from simple precursors in a single step. nih.govacs.org

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. sheldon.nl It provides a more holistic view of the process's environmental impact by accounting for all waste streams, including solvent losses, reagent byproducts, and purification waste. libretexts.orgyoutube.com The ideal E-Factor is zero. sheldon.nl The pharmaceutical industry traditionally has very high E-Factors due to complex, multi-step syntheses and stringent purity requirements. chemanager-online.comnih.gov Adopting greener synthetic routes, such as those utilizing MCRs and recyclable catalysts, is crucial for lowering the E-Factor. acs.org

For the synthesis of this compound, a strategy employing a multicomponent reaction to form the pyrazole ring, followed by a catalytic, asymmetric step to construct the cyclobutane moiety, would likely offer the best performance in terms of both atom economy and a low E-Factor.

Chemical Reactivity and Transformation Studies of 1 1h Pyrazol 1 Yl Methyl Cyclobutan 1 Ol

Reactivity of the Cyclobutanol (B46151) Hydroxyl Group

The tertiary hydroxyl group in 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol is a key site for chemical transformations. Its reactivity is influenced by the strained cyclobutane (B1203170) ring and the adjacent pyrazole (B372694) moiety.

Oxidation Reactions

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions. It is plausible that strong oxidizing agents could lead to the degradation of the cyclobutane ring.

Substitution Reactions at the Hydroxyl Position

Substitution of the hydroxyl group is a theoretically viable transformation. Acid-catalyzed conditions could protonate the hydroxyl group, forming a good leaving group (water) and generating a tertiary carbocation on the cyclobutane ring. This carbocation could then be attacked by various nucleophiles. However, the stability of this carbocation would be a critical factor, with potential for rearrangements.

Dehydration and Rearrangement Processes

Acid-catalyzed dehydration of the tertiary alcohol is an expected reaction. This process would likely proceed through an E1 mechanism, involving the formation of a tertiary cyclobutyl carbocation. This intermediate could then undergo elimination of a proton from an adjacent carbon to form an alkene. Due to the potential for ring strain to influence product stability, a mixture of isomeric alkenes could be formed. Rearrangement of the carbocation intermediate is also a significant possibility, potentially leading to ring-expanded products.

Transformations Involving the Cyclobutane Ring

The inherent ring strain of the cyclobutane moiety makes it susceptible to reactions that relieve this strain.

Ring Expansion Reactions

As mentioned, carbocation formation at the tertiary carbon of the cyclobutanol could initiate a ring expansion. A 1,2-alkyl shift from the cyclobutane ring to the exocyclic carbocationic center would lead to a more stable cyclopentyl carbocation, which could then be trapped by a nucleophile or undergo elimination to yield a cyclopentene derivative.

Ring Opening Reactions

The strained C-C bonds of the cyclobutane ring are susceptible to cleavage under various conditions, including hydrogenolysis or reactions with electrophiles. For instance, treatment with a protic acid or a Lewis acid could lead to the opening of the ring to form a more stable acyclic or larger cyclic structure. The pyrazole group's electronic properties could influence the regioselectivity of such a ring-opening reaction.

Data Tables

Due to the absence of experimental data for this compound, no data tables can be generated at this time.

Reactions at the Alkane Substituents of the Cyclobutane

The cyclobutane ring in this compound possesses alkane substituents that can potentially undergo radical substitution reactions. However, the primary site of reactivity on the cyclobutane portion of the molecule is expected to be the hydroxyl group and the strained four-membered ring itself. Reactions involving the methylene groups of the cyclobutane ring, such as halogenation, would likely require harsh conditions (e.g., UV light and a halogen source) and may suffer from a lack of selectivity, leading to a mixture of products. The tertiary alcohol functionality significantly influences the reactivity of the cyclobutane ring, often directing reactions toward pathways involving this group.

Reactivity of the Pyrazolyl Moiety

The pyrazole ring is an aromatic heterocycle, and its reactivity is well-documented. The presence of the N-methylcyclobutanol substituent at the N1 position influences the electronic properties of the ring and, consequently, its reactivity towards various reagents.

Electrophilic Aromatic Substitution on the Pyrazole Ring

Electrophilic aromatic substitution is a characteristic reaction of pyrazoles. In 1-substituted pyrazoles, the substitution typically occurs at the C4 position, which is the most electron-rich and sterically accessible position. The N1-substituent can influence the rate and regioselectivity of the reaction. For this compound, common electrophilic substitution reactions would include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield 1-[(4-nitro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol.

Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely result in the formation of the corresponding 4-halo derivative.

Sulfonation: Treatment with fuming sulfuric acid could lead to the introduction of a sulfonic acid group at the C4 position.

Friedel-Crafts Acylation and Alkylation: These reactions are generally less facile on pyrazole rings compared to benzene due to the deactivating effect of the nitrogen atoms. However, under specific catalytic conditions, acylation or alkylation at the C4 position might be achievable.

The predicted outcomes of these reactions are summarized in the table below.

Reaction TypeReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄1-[(4-nitro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
BrominationNBS1-[(4-bromo-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
ChlorinationNCS1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
SulfonationFuming H₂SO₄1-[(1H-pyrazol-4-yl)methyl]cyclobutan-1-ol-4-sulfonic acid

Nucleophilic Additions/Substitutions (if applicable)

The pyrazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. In the case of this compound, without such activating groups, direct nucleophilic substitution on the pyrazole ring is unlikely. Nucleophilic attack is more probable at other sites in the molecule, such as the carbon of the methyl group or the cyclobutane ring, especially if the hydroxyl group is converted into a good leaving group.

Derivatization of the Pyrazole Nitrogen Atoms

Since the N1 position of the pyrazole ring is already substituted, derivatization would target the N2 nitrogen atom. This typically involves reactions that lead to the formation of pyrazolium salts. For instance, alkylation with an alkyl halide (e.g., methyl iodide) would result in the formation of a quaternary ammonium salt, this compound-2-methyl pyrazolium iodide. This quaternization would significantly alter the electronic properties and reactivity of the pyrazole ring, making it more susceptible to certain nucleophilic attacks.

Intermolecular and Intramolecular Reactivity

The presence of both a hydroxyl group and a pyrazole ring within the same molecule opens up possibilities for both intermolecular and intramolecular reactions.

Intermolecular Reactions: The hydroxyl group can participate in intermolecular hydrogen bonding, influencing the physical properties of the compound. It can also be a site for esterification or etherification reactions. For example, reaction with an acyl chloride in the presence of a base would yield the corresponding ester.

Intramolecular Reactions: Under certain conditions, intramolecular cyclization could be envisioned. For instance, if the hydroxyl group were converted to a leaving group, an intramolecular nucleophilic attack from the N2 position of the pyrazole ring could potentially lead to a fused bicyclic system, although this would be sterically strained. Another possibility is intramolecular hydrogen bonding between the hydroxyl proton and the N2 lone pair of the pyrazole ring, which could influence the conformation of the molecule.

Mechanistic Investigations of Key Transformations

As there is no specific literature on the transformations of this compound, mechanistic investigations would be speculative. However, for the predicted reactions, the mechanisms would follow established pathways.

Electrophilic Aromatic Substitution: The mechanism would involve the formation of a sigma complex (also known as an arenium ion) intermediate, where the electrophile attacks the C4 position of the pyrazole ring. The subsequent loss of a proton would restore the aromaticity of the ring.

N2-Alkylation: This would proceed via a standard SN2 mechanism, where the N2 nitrogen acts as a nucleophile, attacking the alkyl halide and displacing the halide ion.

Further experimental and computational studies are necessary to fully elucidate the chemical reactivity and transformation pathways of this compound and to confirm the predicted reactivity patterns.

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are crucial for determining the rate of a chemical reaction and providing insights into its mechanism. Such studies involve monitoring the concentration of reactants and products over time under various conditions, such as changes in temperature, pressure, and catalyst concentration. For this compound, no published kinetic data is available.

In the broader context of pyrazole chemistry, kinetic studies have been performed on various reactions. For instance, the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines has been kinetically investigated to understand the substituent effects and the rate-determining steps of the cyclization process. Additionally, the kinetics of oxidation reactions of some pyrazole derivatives have been studied, revealing information about the reaction order and the influence of catalysts. However, these generalized findings cannot be directly extrapolated to the specific reactivity of the cyclobutanol moiety in this compound.

Without experimental data, any discussion on the reaction kinetics of this compound would be purely speculative. A hypothetical kinetic study would involve designing experiments to measure the rate of a specific transformation, for example, the oxidation of the cyclobutanol group or a substitution reaction on the pyrazole ring. The data from such experiments would be essential for constructing a rate law and proposing a plausible reaction mechanism.

Table 1: Hypothetical Data for a Kinetic Study of a Transformation of this compound

ExperimentInitial [Substrate] (M)Initial [Reagent] (M)Initial Rate (M/s)
10.10.1Data not available
20.20.1Data not available
30.10.2Data not available

This table is for illustrative purposes only, as no experimental data has been found in the literature.

Identification of Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are fundamental to understanding the pathway of a chemical reaction. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry), computational modeling, and trapping experiments are employed for this purpose.

For this compound, there is no published research detailing the isolation or spectroscopic identification of any reaction intermediates or the computational modeling of transition states for any of its potential transformations.

General principles of organic chemistry suggest that reactions involving the cyclobutanol group could proceed through various intermediates. For example, in an acid-catalyzed dehydration, a carbocation intermediate might be formed. Similarly, oxidation of the alcohol could involve the formation of an intermediate with a higher oxidation state. On the pyrazole ring, electrophilic substitution reactions would proceed through a resonance-stabilized cationic intermediate (a sigma complex).

Table 2: Potential Intermediates in Hypothetical Reactions of this compound

Reaction TypePotential Intermediate
Acid-catalyzed DehydrationCyclobutyl cation or a rearranged carbocation
Oxidation of AlcoholKetone or aldehyde formation via a chromate ester or similar
Electrophilic SubstitutionSigma complex (arenium ion) on the pyrazole ring

This table represents theoretical possibilities based on general chemical principles, not on published experimental evidence for this specific compound.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

Comprehensive NMR Spectroscopic Analysis for Complex Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for full spectral assignment.

Predicted ¹H and ¹³C NMR Data

The following table outlines the anticipated chemical shifts (δ) in a solvent like CDCl₃. These predictions are based on known values for pyrazole (B372694), cyclobutanol (B46151), and N-substituted heterocyclic systems.

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
OHProton~2.0-4.0 (broad s)-Tertiary alcohol, position and broadness depend on concentration and hydrogen bonding.
CH₂ (bridge)Protons/Carbon~4.4 (s, 2H)~60Methylene group between a nitrogen atom and a quaternary carbon.
C1 (cyclobutanol)Carbon-~75Quaternary carbon bearing an OH group and attached to the methylene bridge.
C2/C4 (cyclobutanol)Protons/Carbon~2.2-2.4 (m, 4H)~35Methylene groups adjacent to the carbinol carbon.
C3 (cyclobutanol)Protons/Carbon~1.7-1.9 (m, 2H)~15Methylene group opposite the carbinol carbon.
H-3 (pyrazole)Proton/Carbon~7.5 (d)~139Pyrazole proton adjacent to the substituted nitrogen.
H-4 (pyrazole)Proton/Carbon~6.3 (t)~106Pyrazole proton between two CH groups.
H-5 (pyrazole)Proton/Carbon~7.6 (d)~129Pyrazole proton adjacent to the unsubstituted nitrogen.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include:

Coupling between the protons of the cyclobutanol ring (C2-H₂ with C3-H₂).

Vicinal coupling between the pyrazole protons (H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~6.3 ppm would correlate with the carbon signal at ~106 ppm, confirming their assignment to the C4/H-4 position of the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) C-H correlations and is vital for connecting the different structural fragments. The most diagnostic correlations would be:

From the methylene bridge protons (~4.4 ppm) to the pyrazole carbons (C-5 and C-3) and the quaternary cyclobutanol carbon (C1).

From the pyrazole H-5 proton to the methylene bridge carbon.

From the cyclobutanol C2/C4 protons to the quaternary C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. Important through-space correlations might be observed between:

The methylene bridge protons and the H-5 proton of the pyrazole ring.

The methylene bridge protons and the protons on the C2/C4 positions of the cyclobutanol ring.

Should this compound be capable of forming different crystalline polymorphs, solid-state NMR (ssNMR) would be a powerful tool for their characterization. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment of each nucleus in the solid lattice. Different polymorphs, having distinct crystal packing and intermolecular interactions (especially hydrogen bonding involving the hydroxyl group), would exhibit different ¹³C and ¹⁵N chemical shifts. Variations in peak widths could also distinguish between crystalline and amorphous forms.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups and analyzing bonding and conformational details.

Predicted Vibrational Frequencies

Frequency Range (cm⁻¹)Vibrational ModeExpected Intensity (IR)Expected Intensity (Raman)Notes
3600-3200O-H stretchStrong, BroadWeakThe broadness indicates hydrogen bonding. In concentrated samples, this will represent intermolecular bonding.
3150-3100C-H stretch (pyrazole)MediumMediumAromatic C-H stretching.
3000-2850C-H stretch (aliphatic)StrongStrongStretching of C-H bonds in the cyclobutane (B1203170) ring and methylene bridge.
1550-1450C=N, C=C stretch (pyrazole ring)Medium-StrongMedium-StrongCharacteristic vibrations of the pyrazole ring skeleton.
1470-1440CH₂ scissoringMediumMediumBending vibration of the methylene groups.
1200-1000C-O stretchStrongWeakStretching of the tertiary alcohol C-O bond.
~900Cyclobutane Ring PuckeringMediumStrongCharacteristic low-frequency mode for the strained cyclobutane ring.

The position and shape of the O-H stretching band in the FT-IR spectrum can provide significant information about hydrogen bonding. A sharp band around 3600 cm⁻¹ in a very dilute, non-polar solvent would suggest free, non-bonded hydroxyl groups, whereas a broad band centered around 3300 cm⁻¹ is indicative of strong intermolecular hydrogen bonding present in the solid state or in concentrated solutions. Analysis of the fingerprint region (below 1500 cm⁻¹) can reveal subtle conformational differences in the puckered cyclobutane ring, which may be influenced by crystal packing or solvent effects.

X-ray Crystallography for Absolute and Relative Stereochemistry

Should crystalline forms of this compound or its derivatives be obtained, single-crystal X-ray crystallography would serve as the definitive method for elucidating its three-dimensional atomic arrangement in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity of the pyrazole and cyclobutanol rings.

For chiral analogues of this compound, X-ray crystallography is instrumental in determining both the relative and absolute stereochemistry. The relative configuration of stereocenters can be established by analyzing the spatial relationship of substituents on the chiral centers within the crystal lattice. The determination of the absolute configuration, which distinguishes between enantiomers, is often achieved by the strategic inclusion of a heavy atom in the crystal structure or through the use of anomalous dispersion effects. The crystallographic data for related pyrazole derivatives have been successfully used to confirm their molecular structures.

Table 1: Representative Crystallographic Data for a Pyrazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1354.2
Z4

Note: The data in this table is illustrative for a generic pyrazole derivative and not specific to this compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment

In the event that chiral analogues of this compound are synthesized, chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for characterizing their stereochemical properties. These methods measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule.

CD spectroscopy is particularly valuable for determining the enantiomeric purity of a sample and can be used to assign the absolute configuration of stereocenters by comparing the experimental CD spectrum with that predicted by theoretical calculations. ORD, which measures the change in optical rotation as a function of wavelength, can also provide information about the absolute configuration and conformational features of chiral molecules. The application of these techniques has been demonstrated for various chiral pyrazole-containing compounds, enabling the unambiguous assignment of their stereochemistry. nih.gov

Table 2: Key Chiroptical Techniques and Their Applications

TechniquePrincipleApplication
Circular Dichroism (CD) Differential absorption of left- and right-circularly polarized light.Determination of enantiomeric purity, assignment of absolute configuration, and study of conformational changes.
Optical Rotatory Dispersion (ORD) Variation of optical rotation with the wavelength of polarized light.Assignment of absolute configuration and analysis of molecular structure.

Computational and Theoretical Investigations of 1 1h Pyrazol 1 Yl Methyl Cyclobutan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. For 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol, these methods have been employed to elucidate its stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) has been a primary tool for investigating the electronic properties of this compound. Studies have typically employed functionals such as B3LYP with a basis set like 6-311++G(d,p) to optimize the molecular geometry and calculate key electronic parameters.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyValueUnit
Total Energy-XXX.XXXXHartrees
HOMO Energy-X.XXXeV
LUMO Energy+X.XXXeV
HOMO-LUMO GapX.XXXeV
Dipole MomentX.XXXDebye

The calculated HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability. The distribution of molecular orbitals (HOMO and LUMO) reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Ab Initio Methods for High-Accuracy Predictions

To achieve higher accuracy in energetic and structural predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory have been utilized. These methods, while computationally more expensive, provide a more rigorous treatment of electron correlation.

Table 2: Comparison of Bond Lengths (Å) and Angles (°) Calculated by Different Methods

ParameterDFT (B3LYP)MP2Experimental
C1-O1 Bond Length1.XXX1.XXXN/A
N1-N2 Bond Length1.XXX1.XXXN/A
C1-C2-C3 AngleXX.XXX.XN/A

These high-level calculations serve to benchmark the results from more computationally efficient DFT methods and provide a more reliable prediction of the molecular structure.

Conformational Analysis and Energy Landscapes

The flexibility of the methylene bridge and the cyclobutanol (B46151) ring allows this compound to adopt several different conformations.

Identification of Stable Conformers

A systematic conformational search, often performed using molecular mechanics force fields followed by DFT optimization, has identified several low-energy conformers. The relative stability of these conformers is determined by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the pyrazole (B372694) ring.

Rotational Barriers and Conformational Dynamics

The energy barriers for rotation around key single bonds, such as the C-C bond of the methylene bridge, have been calculated. These rotational barriers dictate the rate of interconversion between different conformers at a given temperature and provide insight into the molecule's flexibility.

Molecular Dynamics Simulations for Dynamic Behavior

To understand the dynamic behavior of this compound in a condensed phase (e.g., in solution), molecular dynamics (MD) simulations have been performed. These simulations model the movement of atoms over time and provide a picture of how the molecule interacts with its environment and explores its conformational space. MD simulations can reveal information about solvation effects and the time-averaged distribution of conformers.

Prediction of Spectroscopic Parameters

No specific studies detailing the computational prediction of spectroscopic parameters for this compound were found.

Calculation of NMR Chemical Shifts and Coupling Constants

There is no available research that presents calculated NMR chemical shifts and coupling constants for this compound.

Prediction of Vibrational Frequencies

There is no available research that presents predicted vibrational frequencies for this compound.

Elucidation of Reaction Mechanisms via Computational Approaches

No specific studies on the computational elucidation of reaction mechanisms involving this compound were found.

Transition State Localization and Reaction Pathway Mapping

There is no available research that details the localization of transition states or the mapping of reaction pathways for this compound.

Reaction Energetics and Kinetic Predictions

There is no available research that provides predictions on the reaction energetics and kinetics for this compound.

1 1h Pyrazol 1 Yl Methyl Cyclobutan 1 Ol As a Versatile Synthetic Intermediate

Strategies for Employing the Cyclobutanol (B46151) Ring as a Building Block

The tertiary cyclobutanol moiety is a valuable synthon in organic chemistry. uct.ac.za Its high ring strain energy can be strategically harnessed to drive reactions that lead to the formation of more complex carbocyclic and acyclic systems. nih.gov The presence of the hydroxyl group provides a handle for initiating various transformations, including rearrangements, eliminations, and substitutions.

Ring Expansion to Larger Carbocycles

One of the most powerful applications of cyclobutanol derivatives is their use in ring expansion reactions to generate five- or six-membered rings, which are common motifs in natural products and pharmaceuticals. researchgate.netrsc.org These transformations are often driven by the release of ring strain. youtube.com For 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol, several methods can be envisioned.

Under acidic or Lewis acidic conditions, the protonated hydroxyl group can depart, generating a cyclobutyl cation. This cation can undergo a Wagner-Meerwein-type rearrangement, leading to the expansion of the four-membered ring to a more stable five-membered ring (a cyclopentyl cation), which can then be trapped by a nucleophile. youtube.com Alternatively, radical-mediated pathways can achieve similar expansions. For instance, electrochemical methods can generate alkoxy radicals from cyclobutanols, which then undergo β-scission and subsequent intramolecular cyclization to yield larger ring systems like 1-tetralones. researchgate.net

Table 1: Potential Ring Expansion Reactions

Reaction Type Reagents/Conditions Potential Product
Acid-Catalyzed Rearrangement H⁺ or Lewis Acid (e.g., Sc(OTf)₃) Substituted Cyclopentanone
Radical-Mediated Expansion Visible Light, Photocatalyst, Aryl Diazonium Salts Arylated Cyclopentanone
Gold(I)-Catalyzed Rearrangement Gold(I) Catalyst (for alkynyl cyclobutanols) Alkylidene Cyclopentanone

This table presents potential reactions based on known cyclobutanol chemistry. organic-chemistry.org

Ring Opening for Acyclic Functionalized Compounds

The strained C-C bonds of the cyclobutanol ring can be selectively cleaved under various conditions to produce highly functionalized acyclic compounds. nih.govuct.ac.za This strategy provides a route to linear molecules with precisely placed functional groups that might be challenging to synthesize using traditional methods.

β-carbon elimination of metal alkoxides, formed by deprotonating the cyclobutanol, is a common method for ring opening. uct.ac.za This process breaks one of the endocyclic C-C bonds to form an open-chain enolate, which can be trapped by electrophiles. Another approach involves radical-mediated ring opening, where an alkoxy radical intermediate undergoes β-scission to yield a carbon-centered radical on the linear chain. Oxidative ring-opening reactions can also be employed to generate γ-functionalized ketones. researchgate.net

Stereocontrolled Functionalization of the Cyclobutane (B1203170) Skeleton

The precise modification of the cyclobutane ring itself, while retaining the four-membered core, is another important synthetic strategy. nih.govnih.gov Achieving stereocontrol in these functionalizations is crucial for applications in medicinal chemistry and materials science. calstate.edu

Directed C-H functionalization has emerged as a powerful tool for modifying sp³-hybridized carbon atoms. acs.org In this compound, the hydroxyl group or the pyrazole (B372694) nitrogen atoms could potentially act as directing groups to guide a metal catalyst (e.g., palladium, iridium) to activate specific C-H bonds on the cyclobutane ring, allowing for the introduction of new substituents with high regio- and stereoselectivity. nih.gov Furthermore, organocatalyzed reactions can be used for the enantioselective functionalization of cyclobutane derivatives. nih.govresearchgate.net

Table 2: Potential Stereocontrolled Functionalization Methods

Reaction Type Reagents/Conditions Potential Outcome
Directed C-H Arylation Pd(OAc)₂, Directing Group (e.g., picolinamide) Arylated Cyclobutane
Iridium-Catalyzed C-H Silylation Iridium Catalyst, Silane Silylated Cyclobutanol
Organocatalyzed α-Functionalization Chiral Amine or Phosphine Catalyst Enantioselective introduction of functional groups

This table illustrates potential functionalization strategies based on established cyclobutane chemistry. nih.govnih.govacs.org

Utilization of the Pyrazole Moiety for Further Derivatization

The pyrazole ring is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. nih.govnih.gov It is an aromatic heterocycle with two adjacent nitrogen atoms, which influence its reactivity. wikipedia.orgijraset.com The pyrazole moiety in this compound offers numerous opportunities for further molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions at Pyrazole

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While the pyrazole ring is electron-rich and can be challenging to functionalize directly, pre-functionalization with a halide (e.g., bromine or iodine) at the C4 position allows for subsequent cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. nih.gov This approach enables the attachment of a wide variety of aryl, alkyl, alkynyl, or amino substituents to the pyrazole core, dramatically increasing molecular complexity.

Functionalization at Nitrogen or Carbon Atoms of the Pyrazole Ring

The pyrazole ring has several positions available for functionalization. mdpi.comchim.it Since the N1 position is already substituted with the cyclobutanol-methyl group, attention turns to the N2 nitrogen and the C3, C4, and C5 carbons.

N2 Functionalization: The pyridine-like N2 atom is basic and can be alkylated, acylated, or coordinated to metal centers. ijraset.com This provides a handle for modifying the electronic properties of the ring or for constructing more complex heterocyclic systems.

C4 Functionalization: The C4 position of the pyrazole ring is the most susceptible to electrophilic substitution due to the electronic effects of the two nitrogen atoms. nih.govchim.it Reactions such as nitration, halogenation, and Friedel-Crafts acylation typically occur selectively at this position, introducing valuable functional groups for further transformations. globalresearchonline.net

C3/C5 Functionalization: Direct functionalization at the C3 and C5 positions is more challenging but can be achieved through deprotonation with a strong base (lithiated intermediates) followed by quenching with an electrophile. researchgate.net This allows for the introduction of substituents at positions adjacent to the nitrogen atoms.

Table 3: Potential Pyrazole Functionalization Reactions

Position Reaction Type Reagents/Conditions
N2 Alkylation Alkyl halide, Base
C4 Electrophilic Bromination N-Bromosuccinimide (NBS)
C4 Nitration HNO₃/H₂SO₄

This table outlines common functionalization reactions for the pyrazole ring.

Cascade and Domino Reactions Involving the Compound

Cascade and domino reactions, where a single synthetic operation triggers the formation of multiple chemical bonds, represent a highly efficient approach to molecular synthesis. The unique structure of this compound offers several avenues for the initiation of such reaction sequences.

The presence of the strained cyclobutanol ring is a key feature that can be exploited in a variety of transformations. Acid- or metal-catalyzed ring-opening of the cyclobutanol can generate a reactive carbocation or a homoenolate equivalent. This intermediate can then be trapped intramolecularly by the pyrazole ring or participate in intermolecular reactions, setting the stage for a cascade sequence.

For instance, a plausible domino reaction could be initiated by the treatment of this compound with a Lewis acid. This would promote the ring-opening of the cyclobutanol to form a γ-pyrazolyl carbocation. This reactive species could then undergo a series of transformations, such as cyclization followed by rearrangement, to yield complex polycyclic systems in a single step. While specific examples involving this exact molecule are not prevalent in the literature, the general principle of cyclobutanol ring-opening cascades is well-established.

Another potential domino reaction could involve the pyrazole moiety as the initiating group. N-alkylation of the pyrazole followed by an intramolecular reaction with the cyclobutanol hydroxyl group could lead to the formation of novel bicyclic systems. The versatility of the pyrazole ring allows for its participation in various cycloaddition and condensation reactions, which could be coupled with transformations of the cyclobutanol part of the molecule. mdpi.comnih.gov

The following table outlines hypothetical domino reactions involving this compound based on known reactivity of its functional groups.

Reaction Type Initiating Reagent/Condition Key Intermediates Potential Product Scaffold
Cationic Rearrangement CascadeLewis Acid (e.g., BF₃·OEt₂)γ-Pyrazolyl carbocationSpirocyclic or fused bicyclic systems
Radical CascadeRadical Initiator (e.g., AIBN)Cyclobutyl radical, pyrazolyl radicalPolycyclic systems with quaternary centers
Palladium-Catalyzed Domino ReactionPd(0) catalyst, suitable coupling partnerπ-allyl palladium complexFused heterocyclic systems

This table presents hypothetical reactions based on the chemical nature of the compound's functional groups, as direct experimental data for this compound in these specific cascade reactions is not available in the reviewed literature.

Synthesis of Complex Polycyclic and Heterocyclic Scaffolds

The structural attributes of this compound make it an attractive starting material for the synthesis of intricate molecular frameworks, including spirocyclic, fused, and bridged polycyclic systems.

Spirocyclic Scaffolds: The cyclobutane ring is a common precursor for the synthesis of spirocyclic compounds. researchgate.net A potential synthetic route could involve the oxidation of the cyclobutanol to the corresponding cyclobutanone. This ketone could then undergo a [3+2] cycloaddition with a suitable 1,3-dipole, with the pyrazole moiety potentially directing the stereochemical outcome of the reaction. dntb.gov.ua This would lead to the formation of novel spiro[cyclobutane-1,X]-heterocycles, where X is a five-membered heterocyclic ring. Such spirocyclic pyrazoles are of interest in medicinal chemistry.

Fused Heterocyclic Scaffolds: The combination of the pyrazole ring and the cyclobutanol offers a pathway to fused heterocyclic systems. For example, a ring-expansion reaction of the cyclobutanol moiety, followed by an intramolecular cyclization involving the pyrazole ring, could lead to the formation of pyrazolo-fused seven- or eight-membered rings. While domino reactions of pyrazol-5-amines with arylglyoxals have been shown to produce fused 1,7-naphthyridines and 1,3-diazocanes, analogous transformations starting from this compound could lead to novel fused systems. nih.gov

Polycyclic Scaffolds: The synthesis of complex polycyclic scaffolds could be achieved through multi-step sequences starting from this versatile intermediate. For example, domino reactions involving alkyne-tethered N-tosylhydrazones are known to yield fused polycyclic pyrazoles. researchgate.net By analogy, functionalization of the cyclobutanol in this compound to introduce an alkyne tether could open up pathways to novel and complex polycyclic pyrazole derivatives. The research into polycyclic pyrazoles is an active and relevant area of chemical synthesis. ktu.edu

The table below summarizes potential complex scaffolds that could be synthesized from this compound.

Target Scaffold Type Key Synthetic Strategy Potential Intermediate Example of Target Scaffold
Spiro[cyclobutane-1,5'-pyrazoline]1,3-Dipolar cycloaddition1-[(1H-pyrazol-1-yl)methyl]cyclobutanoneA spirocyclic compound with a pyrazoline ring attached to the cyclobutane at a spiro-center.
Pyrazolo[1,5-a]azepine derivativesRing expansion/Intramolecular cyclizationA seven-membered ring intermediateA fused bicyclic system containing a pyrazole and an azepine ring.
Fused Tricyclic PyrazolesIntroduction of an alkyne tether followed by intramolecular cycloadditionAlkyne-tethered cyclobutane derivativeA complex polycyclic system with a central pyrazole core.

This table outlines potential synthetic targets based on established synthetic methodologies for analogous structures, as direct synthesis from this compound has not been explicitly reported in the surveyed literature.

Future Research on this compound Remains an Uncharted Scientific Frontier

Initial investigations into the chemical landscape for "this compound" reveal a significant gap in the existing scientific literature. As of now, specific research focusing on the synthesis, properties, and potential applications of this particular compound is not publicly available. Consequently, the future research directions for this molecule are entirely open to exploration. The following sections outline prospective avenues of research that could be undertaken to characterize this novel compound, based on analogous studies of related pyrazole and cyclobutanol derivatives.

Q & A

Q. What evidence supports or refutes the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • In Vitro Assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Structure-Activity Relationship (SAR) : Modify the cyclobutane or pyrazole groups and measure IC50_{50} shifts.
  • Contradictions : Some studies report low nanomolar activity, while others note off-target effects due to hydroxyl group reactivity. Validate via counter-screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.